6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of a piperazine ring and a methoxypyrimidine group further enhances its chemical versatility and potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-methyl-7H-purine with 4-(4-methoxypyrimidin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-(4-methoxyphenyl)piperazine derivatives
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
Compared to similar compounds, 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine stands out due to its unique combination of a purine core with a methoxypyrimidine-piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-21-10-19-13-12(21)14(18-9-17-13)22-5-7-23(8-6-22)15-16-4-3-11(20-15)24-2/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVVCKVPCYPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.